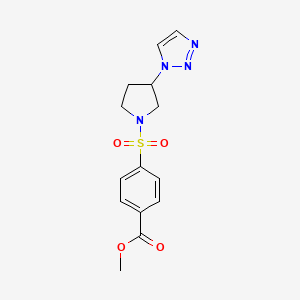

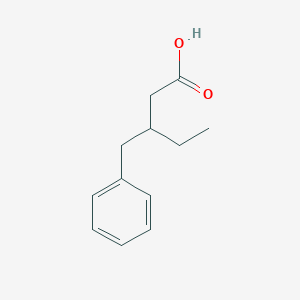

![molecular formula C23H25N5O4 B2454066 7-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-69-3](/img/structure/B2454066.png)

7-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The yield of similar reactions has been reported to be around 73% .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . The presence of the [1,2,4]triazolo[1,5-a]pyrimidine moiety is a key feature of this compound .Aplicaciones Científicas De Investigación

Biological and Antioxidant Activities

A study reported the synthesis of a series of triazolopyrimidines, closely related to the compound , highlighting their antimicrobial and antioxidant activities. These compounds were synthesized following the Biginelli protocol and characterized using spectroscopic techniques. Their evaluation showed promising antimicrobial and antioxidant properties, suggesting potential therapeutic applications (V. P. Gilava et al., 2020).

Synthesis Methodologies

Research on the synthesis of triazolopyrimidines and related compounds has been extensive, illustrating a variety of methodologies and reactions to create these complex molecules. For example, one study detailed a heterocondensation approach to create heterocyclic pyrimidines, a process that could potentially be adapted for synthesizing the compound of interest (H. Wamhoff et al., 1993). Another investigation focused on the rearrangement of thiazolopyrimidines into triazolopyrimidines via C=N bond reduction, showcasing the synthetic flexibility and reactivity of these systems (E. A. Lashmanova et al., 2019).

Supramolecular Chemistry

A fascinating application of pyrimidine derivatives is in the realm of supramolecular chemistry, where they serve as building blocks for hydrogen-bonded supramolecular assemblies. Research has demonstrated the synthesis of novel pyrimidine derivatives that, when combined with crown ethers, form complex 2D and 3D networks via hydrogen bonding. This research underscores the potential of such compounds in designing new materials and molecular architectures (M. Fonari et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

7-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-5-32-16-9-6-14(7-10-16)22-26-23-25-13(2)19(21(24)29)20(28(23)27-22)15-8-11-17(30-3)18(12-15)31-4/h6-12,20H,5H2,1-4H3,(H2,24,29)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIUKXQCTQUPQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2453984.png)

![1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2453986.png)

![1-[Phenyl(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2453991.png)

![Methyl 2-[2-(4-methoxybenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2453993.png)

![Ethyl 4-({4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2453995.png)

![3-cyclopentyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2453996.png)

![[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B2454000.png)